molecular formula C10H16ClN3O4S B2894443 N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide CAS No. 1579754-50-9

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2894443
CAS No.: 1579754-50-9
M. Wt: 309.77
InChI Key: RLEMKLNFDKGSJB-UHFFFAOYSA-N
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Description

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a methyl group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of sulfonamide derivatives.

Scientific Research Applications

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide

Uniqueness

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-10(2,7-11)12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFRQRQHLBYIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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